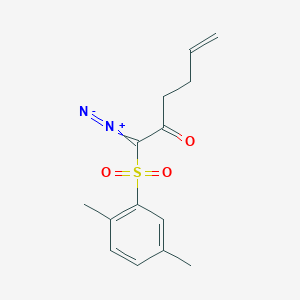
1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is an organic compound with the molecular formula C14H16N2O3S It is characterized by the presence of a diazonium group, a sulfonyl group, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite (NaNO2) and sulfuric acid (H2SO4) for the diazotization step, and sulfonyl chloride derivatives for the sulfonylation step .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with nucleophiles such as halides, hydroxides, and amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often require mild acidic or basic conditions to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in diazonium coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of targeted therapies.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate involves the formation of reactive intermediates such as diazonium ions and sulfonyl radicals. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. The pathways involved in these interactions are complex and depend on the specific conditions and reagents used in the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylbenzene-1-sulfonyl chloride: A related compound with similar sulfonyl functionality but lacking the diazonium group.
1-Diazonio-1-(2,3-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: A structural isomer with different substitution patterns on the benzene ring.
Uniqueness
1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to its combination of a diazonium group, a sulfonyl group, and a conjugated diene system. This combination imparts distinct reactivity and potential for diverse applications in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
923001-85-8 |
|---|---|
Molekularformel |
C14H16N2O3S |
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
1-diazo-1-(2,5-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-4-5-6-12(17)14(16-15)20(18,19)13-9-10(2)7-8-11(13)3/h4,7-9H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
GGCHTUSSFWJFOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)
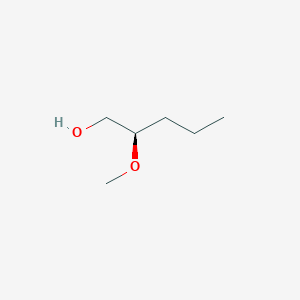

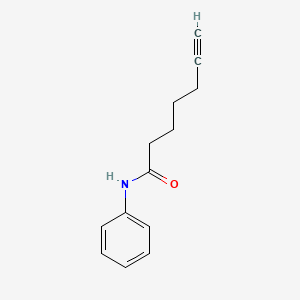
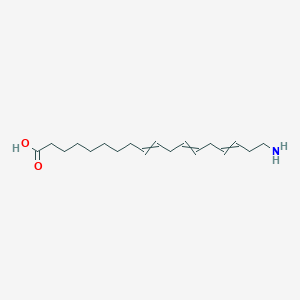
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
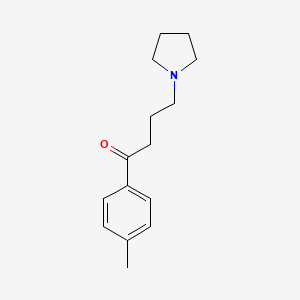
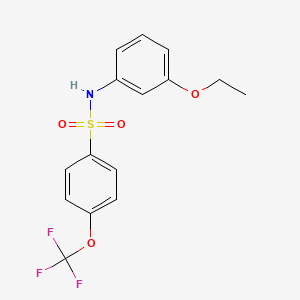
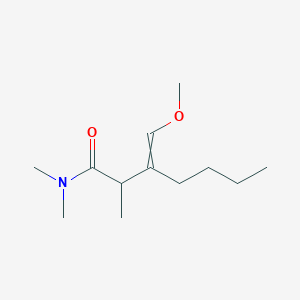
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
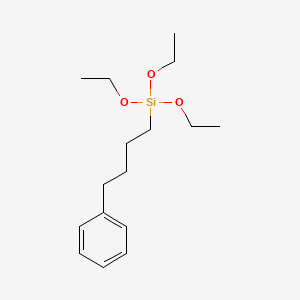
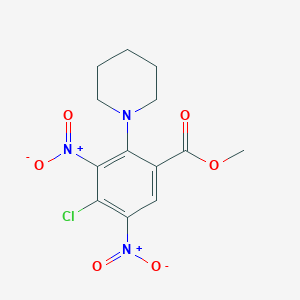
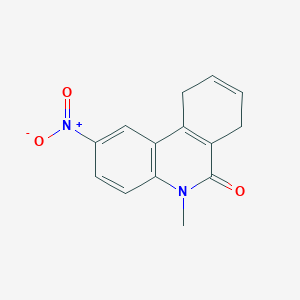
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
